Cas no 2138017-97-5 (1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)-)
1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)-
-
- Inchi: 1S/C12H25N3O/c1-10(2)8-14-12(16)15-6-4-3-5-11(7-13)9-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
- InChI Key: QTJAJLNRMGWCLD-UHFFFAOYSA-N
- SMILES: N1(C(NCC(C)C)=O)CCCCC(CN)C1
1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765339-0.05g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 0.05g |
$707.0 | 2025-02-22 | |
| Enamine | EN300-765339-0.1g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 0.1g |
$741.0 | 2025-02-22 | |
| Enamine | EN300-765339-0.25g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 0.25g |
$774.0 | 2025-02-22 | |
| Enamine | EN300-765339-0.5g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 0.5g |
$809.0 | 2025-02-22 | |
| Enamine | EN300-765339-1.0g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 1.0g |
$842.0 | 2025-02-22 | |
| Enamine | EN300-765339-2.5g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 2.5g |
$1650.0 | 2025-02-22 | |
| Enamine | EN300-765339-5.0g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 5.0g |
$2443.0 | 2025-02-22 | |
| Enamine | EN300-765339-10.0g |
3-(aminomethyl)-N-(2-methylpropyl)azepane-1-carboxamide |
2138017-97-5 | 95.0% | 10.0g |
$3622.0 | 2025-02-22 |
1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)-
Comprehensive Overview of 1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- (CAS No. 2138017-97-5)
The compound 1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- (CAS No. 2138017-97-5) is a specialized organic molecule with a unique structural framework. Its azepine core, combined with a carboxamide functional group and an aminomethyl side chain, makes it a subject of interest in pharmaceutical and chemical research. This compound belongs to the class of heterocyclic compounds, which are widely explored for their potential applications in drug discovery and material science.
In recent years, the demand for novel heterocyclic compounds has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in molecules like 1H-Azepine-1-carboxamide due to their potential as bioactive scaffolds. The presence of both amino and amide functionalities in this compound suggests possible interactions with biological targets, making it a candidate for further investigation in central nervous system (CNS) disorders or enzyme inhibition studies.
The synthesis of CAS No. 2138017-97-5 involves multi-step organic reactions, often starting from readily available precursors. Key steps may include ring formation, functional group transformations, and protection-deprotection strategies. The compound's stereochemistry and conformational flexibility are critical factors influencing its reactivity and potential applications. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to characterize its structure and purity.
From a commercial perspective, 1H-Azepine-1-carboxamide derivatives are gaining attention in the pharmaceutical industry. Their structural motifs are often found in small-molecule drugs targeting G-protein-coupled receptors (GPCRs) or ion channels. The compound's lipophilicity and hydrogen-bonding capacity are key parameters evaluated during drug design and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.
Environmental and safety considerations are also paramount when handling CAS No. 2138017-97-5. While not classified as hazardous, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper waste disposal protocols. Regulatory compliance with REACH and other chemical safety guidelines ensures responsible usage in research and industrial settings.
In summary, 1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)- represents a promising compound with diverse potential applications. Its structural features align with current trends in medicinal chemistry and material science, making it a valuable subject for ongoing research. As the scientific community continues to explore heterocyclic frameworks, compounds like this will likely play a pivotal role in advancing therapeutic innovations and chemical synthesis methodologies.
2138017-97-5 (1H-Azepine-1-carboxamide, 3-(aminomethyl)hexahydro-N-(2-methylpropyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)